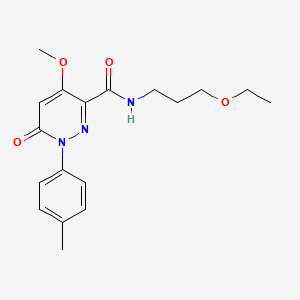

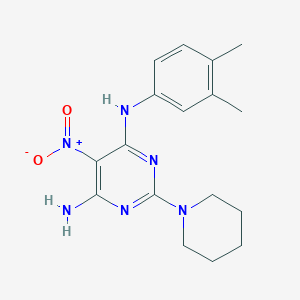

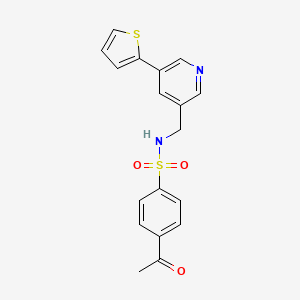

1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACi). It has been extensively studied for its potential applications in cancer therapy and other diseases.

Applications De Recherche Scientifique

Synthesis and Antimicrobial Evaluation

A study focused on the synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents. The research explored a versatile approach to synthesize derivatives, including thiazole, pyridone, pyrazole, chromene, and hydrazone, bearing a biologically active sulfonamide moiety. These compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (Darwish et al., 2014).

Anticancer Agents Synthesis

Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines as potential anticancer agents has garnered considerable attention. These compounds, including the tetrahydropyridine (THP) ring systems, have been investigated for their anti-inflammatory and anticancer activities. A novel series of 1,3,4-oxadiazoles containing carbonyl/sulfonyl tetrahydrohydropyridine moiety was synthesized and evaluated for anti-cancer activities, particularly focusing on MCF-7 breast cancer cell lines. The compounds displayed moderate cytotoxicity, contributing to the exploration of new therapeutic options (Redda & Gangapuram, 2007).

Metal Complexes Coordination

The coordination and rearrangement of specific compounds related to 1-(methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one with a nickel center were studied. This work synthesized two distinct compounds and investigated their interaction with nickel, revealing insights into the electrochemical interaction of nickel complexes characterized by elemental analysis, IR spectroscopy, and magnetic measurements. The molecular structure of the complexes was determined by single X-ray diffraction studies, offering a deeper understanding of the coordination chemistry of these compounds (Bermejo et al., 2000).

Synthesis of Sulfonylated Derivatives

An efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates was developed, providing a new strategy for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process demonstrates excellent functional group tolerance and good efficiency, highlighting a novel method for synthesizing sulfonylated derivatives in the field of organic chemistry (Cui et al., 2018).

Propriétés

IUPAC Name |

1-methylsulfonyl-3-(3-thiophen-3-ylpyrrolidine-1-carbonyl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4S2/c1-22(19,20)16-6-5-15(13(16)18)12(17)14-4-2-10(8-14)11-3-7-21-9-11/h3,7,9-10H,2,4-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTKOFBVRDVPBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methylsulfonyl)-3-(3-(thiophen-3-yl)pyrrolidine-1-carbonyl)imidazolidin-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)

![3-benzyl-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)

![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)